molecular formula C10H11ClN2O B2514108 4-amino-2-chloro-N-cyclopropylbenzamide CAS No. 926230-04-8

4-amino-2-chloro-N-cyclopropylbenzamide

Cat. No.: B2514108
CAS No.: 926230-04-8
M. Wt: 210.66
InChI Key: XNNFLYUPGKETEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

4-amino-2-chloro-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-9-5-6(12)1-4-8(9)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNFLYUPGKETEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926230-04-8
Record name 4-amino-2-chloro-N-cyclopropylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-amino-2-chloro-N-cyclopropylbenzamide involves a two-step reaction :

Industrial Production Methods

Industrial production methods for 4-amino-2-chloro-N-cyclopropylbenzamide typically involve large-scale synthesis using the same or similar reaction pathways as described above. The reactions are carried out in reactors with controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-chloro-N-cyclopropylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-Amino-2-chloro-N-cyclopropylbenzamide
  • Molecular Formula : C₁₀H₁₁ClN₂O
  • Molecular Weight : 210.66 g/mol
  • CAS No.: 926230-04-8
  • Synonyms: BMB23004, AKOS000130089, VS-10355 .

Structural Features: This compound consists of a benzamide backbone with a chlorine substituent at position 2, an amino group at position 4, and a cyclopropyl group attached to the amide nitrogen. The cyclopropyl ring introduces steric constraints and may influence solubility and metabolic stability .

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

Below is a comparative table of 4-amino-2-chloro-N-cyclopropylbenzamide and key analogues:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Synthesis Yield/Notes
4-Amino-2-chloro-N-cyclopropylbenzamide (926230-04-8) C₁₀H₁₁ClN₂O 210.66 - 2-Cl, 4-NH₂, N-cyclopropylamide Discontinued commercial availability; limited synthetic protocols .
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide C₂₇H₂₉ClN₂O₃ 464.98 - 4-Cl-benzyl, 4-OCH₃-phenyl, N-propyl, 4-methyl Synthesized via multicomponent reaction (65% yield); solid-state characterization .
4-Chloro-N-(2-methoxyphenyl)benzamide C₁₄H₁₂ClNO₂ 261.71 - 4-Cl, 2-OCH₃-phenyl Single-crystal X-ray structure resolved (Acta Crystallogr. Sect. E, 2009) .
2-Chloro-N-(4-sulfamoylbenzyl)benzamide (91662-90-7) C₁₄H₁₃ClN₂O₃S 324.78 - 2-Cl, 4-sulfamoylbenzyl Sulfonamide group enhances solubility; potential biological activity .
2-Chloro-N-{2-[(cyclopropylcarbonyl)amino]pyridin-4-yl}benzamide C₁₆H₁₄ClN₃O₂ 315.75 - Pyridine core, cyclopropylcarbonyl group SMILES: O=C(Nc1nccc(c1)NC(=O)c2ccccc2Cl)C3CC3; structural diversity in binding motifs .

Key Structural and Functional Differences

Backbone Modifications: The target compound features a simple benzamide scaffold, whereas analogues like C₂₇H₂₉ClN₂O₃ (Entry 2) incorporate multicomponent reaction-derived frameworks with branched alkyl chains and methoxy groups .

In contrast, 4-Chloro-N-(2-methoxyphenyl)benzamide (Entry 3) combines Cl with an electron-donating OCH₃ group, altering electronic distribution . Cyclopropyl vs.

Physicochemical and Spectroscopic Comparisons

Property 4-Amino-2-chloro-N-cyclopropylbenzamide N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide 4-Chloro-N-(2-methoxyphenyl)benzamide
Melting Point (°C) Not reported 142.9–143.4 89 K (X-ray study)
Polarity (LogP) Estimated ~2.1 (cyclopropyl lipophilicity) 0.7 (70:30 ethyl acetate/petroleum ether) Not reported
NMR Features - NH₂ (δ ~5.5 ppm) - Aromatic protons (δ 6.5–7.8 ppm), NH (δ ~8.2 ppm) - OCH₃ (δ ~3.8 ppm)

Biological Activity

4-Amino-2-chloro-N-cyclopropylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C11H12ClN3O
  • Molecular Weight : 225.68 g/mol
  • IUPAC Name : 4-amino-2-chloro-N-cyclopropylbenzamide

The compound features a benzamide structure with an amino group and a chlorine atom on the aromatic ring, alongside a cyclopropyl substituent. This unique configuration may influence its biological interactions.

The biological activity of 4-amino-2-chloro-N-cyclopropylbenzamide appears to be mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of histone deacetylases (HDACs), which play a critical role in regulating gene expression and are implicated in cancer progression .
  • Antiviral Activity : Analogues of this compound have been studied for their ability to inhibit human adenovirus (HAdV) infections, suggesting potential antiviral properties .

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to 4-amino-2-chloro-N-cyclopropylbenzamide exhibit significant anticancer activities. For instance, HDAC inhibitors derived from similar structures have shown IC50 values in the low micromolar range against various cancer cell lines.

CompoundTargetIC50 (µM)Reference
FNAHDAC30.095
Compound 15HAdV0.27

Antiviral Activity

In studies targeting HAdV, certain analogues demonstrated enhanced selectivity and potency compared to existing antiviral agents like niclosamide. The selectivity index for some derivatives exceeded 100, indicating a promising therapeutic profile.

Case Studies

  • HDAC Inhibitors : A study focused on the development of HDAC inhibitors revealed that derivatives of 4-amino-2-chloro-N-cyclopropylbenzamide could selectively inhibit class I HDACs, particularly HDAC3, leading to significant antiproliferative effects in solid tumor cell lines .
  • Adenovirus Inhibition : Another research effort identified various substituted benzamides as potent inhibitors against HAdV, with one derivative showing an IC50 value of 0.27 µM and significantly reduced cytotoxicity compared to traditional treatments .

Comparative Analysis with Similar Compounds

4-amino-2-chloro-N-cyclopropylbenzamide shares structural similarities with other benzamide derivatives, which often exhibit notable biological activities.

Compound NameActivity TypeNotable Features
N-(2-amino-4-fluorophenyl)-4-[...HDAC InhibitionHigh selectivity for HDAC3
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamideAntiviralPotent against HAdV

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.